Divergent Metabolic Fates: Differential Incorporation into Nucleic Acids Compared to 8-Azainosine
In direct comparison, 8-azaadenosine (8-aza-AR) exhibits a distinct metabolic fate from the related antitumor agent 8-azainosine (8-aza-HR). While 8-aza-HR is incorporated into polynucleotides primarily as 8-azaguanine (8-aza-G), 8-azaadenosine is incorporated roughly equally as 8-azaadenine (8-aza-A) and 8-aza-G in H.Ep. #2 cells [1]. This difference in incorporation profile reflects divergent intracellular processing and a lower degree of antitumor activity for 8-aza-AR compared to 8-aza-HR [1].
| Evidence Dimension | Nucleic acid incorporation profile (metabolic fate) |
|---|---|
| Target Compound Data | Incorporated approximately equally as 8-aza-A and 8-aza-G |
| Comparator Or Baseline | 8-Azainosine (8-aza-HR) incorporated primarily as 8-aza-G |
| Quantified Difference | Qualitative difference in metabolite ratios; 8-aza-AR has a lower degree of antitumor activity. |
| Conditions | Human epidermoid carcinoma (H.Ep. #2) and mouse adenocarcinoma (Ca755) cell lines in culture, using 14C-labeled nucleosides. |
Why This Matters
This metabolic divergence demonstrates that 8-azaadenosine is not a simple prodrug of 8-azaguanine and cannot be used interchangeably with 8-azainosine in studies of purine metabolism or antitumor efficacy.
- [1] Bennett, L. L., Jr., & Allan, P. W. (1979). Metabolism and metabolic effects of 8-azainosine and 8-azaadenosine. Cancer Research, 39(7 Pt 1), 2537-2543. View Source
